N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an ethylating agent followed by sulfonation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide
Uniqueness
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its specific structural features, such as the presence of cyclopropyl groups and the methanesulfonamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)13-6-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEADBGQVOCUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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